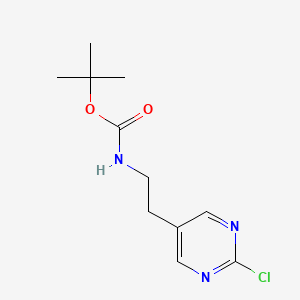
N-(2-(2-chloropyrimidin-5-yl)éthyl)carbamate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group attached to a 2-chloropyrimidine moiety via an ethyl linker. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets.
Industry: In the industrial sector, tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate is used in the production of agrochemicals and specialty chemicals. Its unique structure allows for the creation of compounds with specific properties tailored for industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate typically involves multiple steps. One common method starts with the reaction of 2-chloropyrimidine with an appropriate ethylating agent to introduce the ethyl linker. This intermediate is then reacted with tert-butyl carbamate under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Dechlorinated pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate
- tert-Butyl N-[2-(2-fluoropyrimidin-5-yl)ethyl]carbamate
- tert-Butyl N-[2-(2-bromopyrimidin-5-yl)ethyl]carbamate
Comparison: While all these compounds share a similar core structure, the different halogen atoms (chlorine, fluorine, bromine) impart distinct chemical properties. For instance, the fluorine derivative may exhibit different reactivity and binding affinity compared to the chlorine derivative. These differences can be exploited to fine-tune the biological activity and selectivity of the compounds for specific applications .
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)13-5-4-8-6-14-9(12)15-7-8/h6-7H,4-5H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPPJYGXOIOWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN=C(N=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














